4-Imino-1,4-oxathiane 4-oxide;hydrochloride
Description
Properties
IUPAC Name |
4-imino-1,4-oxathiane 4-oxide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S.ClH/c5-8(6)3-1-7-2-4-8;/h5H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLCTMQJBMMESA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=N)(=O)CCO1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2377035-65-7 | |
| Record name | 4-imino-1,4lambda6-oxathian-4-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Imino-1,4-oxathiane 4-oxide Hydrochloride: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Imino-1,4-oxathiane 4-oxide hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While detailed public-domain data on this specific hydrochloride salt is limited, this document synthesizes available information on its core structure, the free base, and related 1,4-oxathiane derivatives to offer valuable insights for researchers. This guide covers the identification and physicochemical properties of the compound, explores plausible synthetic routes based on established organic chemistry principles, and discusses its potential therapeutic applications by drawing parallels with structurally similar molecules. The information is presented to support further investigation and application of this compound in research and development settings.
Compound Identification and Physicochemical Properties
4-Imino-1,4-oxathiane 4-oxide hydrochloride is a specific salt of the corresponding free base, 4-imino-1,4-oxathiane 4-oxide. The hydrochloride form is typically utilized to improve the solubility and stability of the parent compound, a common practice in pharmaceutical development.
Table 1: Compound Identification
| Identifier | Value | Source |
| Chemical Name | 4-Imino-1,4-oxathiane 4-oxide hydrochloride | N/A |
| CAS Number | 2377035-65-7 | |
| Molecular Formula | C₄H₉ClN₂O₂S (Hydrochloride) | Inferred |
| Molecular Weight | 188.64 g/mol (Hydrochloride) | Inferred |
The physicochemical properties of the hydrochloride salt are expected to be influenced by the properties of its free base, 4-imino-1,4-oxathiane 4-oxide.
Table 2: Physicochemical Properties of the Free Base
| Property | Value | Source |
| CAS Number | 708257-15-2 | [1][2] |
| Molecular Formula | C₄H₉NO₂S | [2] |
| Molecular Weight | 135.19 g/mol | [2] |
| Purity | ≥98% (minimum) | [2] |
The 1,4-Oxathiane Core: A Scaffold of Biological Significance
The 1,4-oxathiane ring is a six-membered heterocycle containing both a sulfur and an oxygen atom. This structural motif is a key component in a variety of biologically active molecules and serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[3][4] The presence of both sulfur and oxygen atoms in the ring imparts unique chemical properties that are leveraged in drug design.[3]
Derivatives of the 1,4-oxathiane core have demonstrated a wide range of biological activities, including:
-
Fungicidal Properties: The 1,4-oxathiin-4,4-dioxide skeleton is central to a class of fungicides.[4]
-
Antiviral and Anti-HIV Activity: Certain 1,4-sulfur/oxygen heterocyclic cores are found in molecules with activity against HIV-1.[4]
-
Estrogen Receptor Modulation: The 1,4-oxathiane core has been incorporated into molecules designed to act as estrogen receptors.[4]
-
Applications in Autoimmune Diseases: This heterocyclic system is also present in compounds investigated for the treatment of autoimmune diseases.[4]
The diverse biological profile of 1,4-oxathiane derivatives underscores the potential of 4-Imino-1,4-oxathiane 4-oxide hydrochloride as a candidate for further investigation in various therapeutic areas.[4][5]
Synthesis and Chemical Reactivity
General Synthesis of the 1,4-Oxathiane Ring
The 1,4-oxathiane ring can be synthesized through various methods. A common approach involves the reaction of a dielectrophile with a dinucleophile. For instance, heating ethylene glycol or ethylene oxide with hydrogen sulfide can produce 1,4-oxathiane.[6] Another method involves the dehydration of bis(hydroxyethyl) sulfide.[6]
Caption: General synthetic route to the 1,4-oxathiane core structure.
Oxidation and Imination of the Sulfur Atom
The sulfur atom in the 1,4-oxathiane ring can be oxidized to a sulfoxide and further to a sulfone.[6] The formation of the 4-oxide in the target molecule suggests a controlled oxidation of the sulfur atom.
The imination of a sulfoxide to form a sulfilimine (in this case, an imino-oxide) is a known transformation in organic sulfur chemistry. This can often be achieved by reacting the corresponding sulfoxide with an iminating agent.
Formation of the Hydrochloride Salt
The final step in the synthesis would be the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base (4-Imino-1,4-oxathiane 4-oxide) with hydrochloric acid. The protonation of the imino or another basic site on the molecule by HCl would lead to the formation of the stable, and often more crystalline and water-soluble, hydrochloride salt.
Caption: The final step in the synthesis is the formation of the hydrochloride salt.
Potential Applications in Drug Discovery and Development
Given the established biological activities of various 1,4-oxathiane derivatives, 4-Imino-1,4-oxathiane 4-oxide hydrochloride represents a compound of interest for screening in various disease models.[4] The unique arrangement of heteroatoms and the presence of the imino-oxide functionality may confer specific pharmacological properties.
Potential areas of investigation for this compound include:
-
Antimicrobial Research: The sulfur-containing heterocycle could be explored for antibacterial or antifungal activity.
-
Oncology: As many small molecule inhibitors target kinases and other enzymes, this compound could be screened for anticancer properties.
-
Neuropharmacology: The structural similarity to compounds with activity at various receptors in the central nervous system suggests potential applications in neuroscience research.[5]
-
Metabolic Diseases: Some early patents on related structures indicated their use as lipogenesis inhibitors, suggesting a potential role in metabolic disease research.[5]
Experimental Protocols: A General Framework
While specific experimental protocols for 4-Imino-1,4-oxathiane 4-oxide hydrochloride are not available, the following provides a general framework for researchers looking to work with this or similar compounds.
General Procedure for Hydrochloride Salt Formation
-
Dissolution: Dissolve the free base (4-Imino-1,4-oxathiane 4-oxide) in a suitable organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).
-
Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) to the solution of the free base with stirring.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution. The reaction may need to be cooled to facilitate complete precipitation.
-
Isolation: Collect the solid precipitate by filtration.
-
Washing: Wash the collected solid with a small amount of the organic solvent to remove any unreacted starting materials or impurities.
-
Drying: Dry the purified hydrochloride salt under vacuum.
Self-Validating System: The success of the salt formation can be confirmed by a significant change in the melting point compared to the free base and by spectroscopic methods such as NMR and IR, which would show characteristic shifts due to protonation.
Conclusion
4-Imino-1,4-oxathiane 4-oxide hydrochloride is a heterocyclic compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific data for this hydrochloride salt is scarce, this guide provides a foundational understanding based on the chemistry of its core 1,4-oxathiane structure and its free base. The diverse biological activities associated with this class of compounds suggest that 4-Imino-1,4-oxathiane 4-oxide hydrochloride could be a valuable tool for researchers exploring new therapeutic agents. Further experimental work is necessary to fully elucidate its synthesis, physicochemical properties, and pharmacological profile.
References
-
Viglianisi, C., & Menichetti, S. (2010). Dihydrobenzo[5]oxathiine: A multi-potent pharmacophoric heterocyclic nucleus. Current Medicinal Chemistry, 17(10), 915-928. [Link]
-
Schwan, A. L., et al. (2023). The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study. Molecules, 28(17), 6220. [Link]
-
Bedford, S. T., Grainger, R. S., Steed, J. W., & Tisselli, P. (2011). Stereoselective Synthesis of 2,5-Disubstituted-1,4-oxathiane S-Oxides. Synlett, 2011(11), 1549-1552. [Link]
-
University of Glasgow. (n.d.). Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. Retrieved February 23, 2026, from [Link]
-
Wikipedia. (2023, December 1). 1,4-Oxathiane. Retrieved February 23, 2026, from [Link]
-
Appretech Scientific Limited. (n.d.). 4-imino-1,4-oxathiane 4-oxide. Retrieved February 23, 2026, from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. appretech.com [appretech.com]
- 3. chemimpex.com [chemimpex.com]
- 4. The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study [mdpi.com]
- 5. Dihydrobenzo[1,4]oxathiine: A multi-potent pharmacophoric heterocyclic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,4-Oxathiane - Wikipedia [en.wikipedia.org]
High-Precision Characterization: 4-Imino-1,4-oxathiane 4-oxide Hydrochloride
Topic: Molecular Weight Calculation for 4-Imino-1,4-oxathiane 4-oxide Hydrochloride Content Type: Technical Whitepaper Audience: Pharmaceutical Researchers, Medicinal Chemists, and Analytical Scientists
Executive Summary & Chemical Context[1][2][3][4][5]
In modern drug discovery, the sulfoximine functional group (R-S(=O)(=NH)-R') has emerged as a critical bioisostere for sulfones and sulfonamides. It offers improved solubility, metabolic stability, and tunable hydrogen bonding properties. The compound 4-Imino-1,4-oxathiane 4-oxide hydrochloride (CAS 2377035-65-7) represents a cyclic sulfoximine derivative often utilized as a hydrophilic building block or a fragment in structure-based drug design (SBDD).
Precise molecular weight (MW) determination is not merely an arithmetic exercise; it is the foundational step for preparing molar stock solutions, interpreting mass spectrometry (MS) data, and validating stoichiometric purity during salt formation. This guide details the calculation methodology using the latest IUPAC atomic weights, distinguishing between Average Molecular Weight (for dosing) and Monoisotopic Mass (for identification).
Structural Deconstruction
To calculate the weight accurately, we must first validate the stoichiometry of the salt form.
-
Core Heterocycle: 1,4-Oxathiane (
)[1][2] -
Functional Modifications:
-
4-Oxide: Addition of one Oxygen atom (
) to the sulfur. -
4-Imino: Addition of an imine moiety (
) to the sulfur, creating the hypervalent sulfoximine center.
-
-
Salt Formation: Protonation of the imine nitrogen by Hydrogen Chloride (
).
Chemical Formula:
Theoretical Calculation Protocol
As scientists, we must rely on the most recent authoritative data. The calculations below utilize the IUPAC 2024 Standard Atomic Weights [1], ensuring the highest level of accuracy for analytical applications.
Atomic Weight Standards (IUPAC 2024)[7]
| Element | Symbol | Standard Atomic Weight ( | Monoisotopic Mass ( | Source |
| Carbon | C | 12.011 | 12.00000 | IUPAC/CIAAW |
| Hydrogen | H | 1.008 | 1.00783 | IUPAC/CIAAW |
| Nitrogen | N | 14.007 | 14.00307 | IUPAC/CIAAW |
| Oxygen | O | 15.999 | 15.99491 | IUPAC/CIAAW |
| Sulfur | S | 32.06 | 31.97207 | IUPAC/CIAAW |
| Chlorine | Cl | 35.45 | 34.96885 | IUPAC/CIAAW |
Calculation of Average Molecular Weight (For Stoichiometry)
The average MW is used for gravimetric operations (weighing powder for reactions or assays). It accounts for the natural abundance of isotopes.
Formula:
-
Carbon (
): -
Hydrogen (
):-
Note: 8 from ring, 1 from imine, 1 from HCl.
-
-
Nitrogen (
): -
Oxygen (
): -
Sulfur (
): -
Chlorine (
):
Total Average MW: 171.639 g/mol (Rounded for Certificates of Analysis: 171.64 g/mol )
Calculation of Monoisotopic Mass (For HRMS)
For High-Resolution Mass Spectrometry (HRMS), we calculate the mass of the molecule containing only the most abundant isotopes (
-
Cation (
):-
Calculation:
-
m/z: 136.0427 (This is the peak observed in ESI+ mode).
-
-
Neutral Salt:
-
Calculation:
(Cl) -
Mass: 171.0116 Da
-
Structural Logic & Validation Workflow
Understanding the connectivity is vital for interpreting fragmentation patterns. The diagram below illustrates the hierarchical assembly of the molecule and the analytical checkpoints required to validate the calculated weight.
Figure 1: Structural assembly and analytical validation workflow for 4-Imino-1,4-oxathiane 4-oxide HCl.
Experimental Validation Protocols
A calculated molecular weight is theoretical until validated. In a drug development setting, the following protocols are mandatory to confirm that the synthesized bulk matches the calculated
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm the identity of the cationic species
-
Method: Electrospray Ionization (ESI) in Positive Mode.
-
Expected Observation: The HCl salt dissociates in the LC-MS mobile phase. You will not see the mass of the chloride.
-
Target Ion:
(Base Cation). -
Isotopic Pattern: Sulfur (
) has a natural abundance of ~4.2%. Expect an M+2 peak at with ~4-5% relative intensity.
Chloride Content Determination (Titration)
Objective: Confirm the salt is a mono-hydrochloride and not a hemi- or di-hydrochloride, which would drastically alter the MW used for dosing.
-
Protocol: Dissolve 50 mg of sample in water. Titrate with 0.1 N
using a potentiometric endpoint detection. -
Calculation:
Acceptance Criteria: 20.4% – 20.9% (accounting for weighing error).
Solubility & Solution Preparation
Because this is a hydrochloride salt of a polar sulfoximine, it exhibits high aqueous solubility.
-
Dosing Calculation Example: To prepare 10 mL of a 10 mM stock solution:
References
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[3][4][5] Standard Atomic Weights of the Elements. CIAAW. Retrieved from [Link]
-
Appretech Scientific. (n.d.). 4-imino-1,4-oxathiane 4-oxide (CAS 708257-15-2).[6] Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 231462, 1,4-Oxathiane 4-oxide. Retrieved from [Link]
-
Lohier, J. F., et al. (2021).[7] One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. 1,4-Oxathiane - Wikipedia [en.wikipedia.org]
- 2. 1,4-Oxathiane oxide | C4H8O2S | CID 231462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 4. iupac.org [iupac.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. appretech.com [appretech.com]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Characterization of 4-Imino-1,4-oxathiane 4-oxide HCl: Melting and Boiling Point Determination
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a comprehensive framework for the experimental determination and theoretical interpretation of the melting and boiling points of novel heterocyclic compounds, using the specific case of 4-Imino-1,4-oxathiane 4-oxide HCl. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to explain the scientific rationale behind the proposed experimental designs, ensuring both technical accuracy and practical, field-proven insights.
Introduction: The Imperative of Physicochemical Profiling for Novel Heterocycles
In the landscape of modern drug discovery, the synthesis of novel chemical entities represents only the initial step. A thorough physicochemical characterization is paramount to understanding a compound's potential for development into a viable therapeutic agent.[1][2] Properties such as melting point and boiling point are fundamental indicators of a substance's purity, stability, and the nature of its intermolecular forces.[3]
Theoretical Considerations: Predicting Thermal Behavior from Molecular Structure
The thermal properties of 4-Imino-1,4-oxathiane 4-oxide HCl are a direct consequence of its unique molecular architecture. Understanding the contribution of each functional group is key to predicting its behavior upon heating.
-
The 1,4-Oxathiane Core: This saturated heterocyclic ring provides a foundational structure. Generally, heterocyclic compounds containing nitrogen, oxygen, or sulfur exhibit varied melting and boiling points based on their ability to participate in intermolecular interactions.[5]
-
The 4-Oxide (Sulfoxide) Group: The S=O bond introduces a strong dipole moment, significantly increasing the potential for dipole-dipole interactions. This is expected to raise both the melting and boiling points compared to the parent 1,4-oxathiane.
-
The 4-Imino (=NH) Group: The imine group can act as a hydrogen bond donor, further increasing intermolecular attractive forces.[6] In heterocyclic compounds, the presence of nitrogen atoms, especially those involved in hydrogen bonding, typically leads to higher melting points.[5]
-
The Hydrochloride (HCl) Salt: The formation of a hydrochloride salt is the most significant factor influencing the compound's thermal properties. Ionic compounds form a crystal lattice structure held together by strong electrostatic forces.[7] Overcoming these forces requires a substantial amount of energy, leading to the expectation that 4-Imino-1,4-oxathiane 4-oxide HCl will be a solid at room temperature with a relatively high melting point. The presence of the salt makes the concept of a "boiling point" at atmospheric pressure largely irrelevant, as ionic substances typically decompose at high temperatures rather than boiling.[8][9]
Anticipated Thermal Profile: Based on these structural features, it is anticipated that the compound will be a crystalline solid with a distinct, likely high, melting point. Crucially, thermal decomposition at or near the melting point is a strong possibility.[10][11]
Experimental Protocol: Melting Point Determination
The determination of a melting point is, in practice, the observation of a melting range. A narrow range (typically 0.5-1.0°C) is indicative of a pure crystalline compound, whereas a broad range suggests the presence of impurities.[12]
Methodology: Capillary Method using a Thiele Tube
The Thiele tube method is a classic, reliable, and cost-effective technique for determining melting points.[13] It utilizes convection currents in a heating oil to ensure a slow, uniform rate of temperature increase.[14]
Step-by-Step Protocol:
-
Sample Preparation:
-
Place a small amount of finely powdered, dry 4-Imino-1,4-oxathiane 4-oxide HCl onto a clean, dry surface.
-
Gently tap the open end of a glass capillary tube into the powder to collect a small sample.
-
Tap the sealed end of the capillary on a hard surface to pack the sample into the bottom. The packed sample height should be 1-2 mm.[7]
-
Causality: A small, tightly packed sample ensures uniform heat transfer and a more accurate observation of the melting process.[15]
-
-
Apparatus Setup:
-
Attach the capillary tube to a thermometer using a small rubber band or a piece of thread. Position the capillary so that the sample is level with the middle of the thermometer bulb.[13]
-
Clamp the Thiele tube securely to a ring stand. The heating oil (e.g., mineral or silicone oil) should be filled to a level just above the upper side arm.[16]
-
Insert the thermometer and attached capillary into the Thiele tube through a holed stopper, ensuring the thermometer bulb and sample are immersed in the oil and positioned in the center of the main tube.[14]
-
-
Measurement:
-
Begin heating the side arm of the Thiele tube gently with a microburner, using a slow, back-and-forth motion.[15]
-
Initially, a rapid heating rate (e.g., 10°C/minute) can be used to approach the approximate melting point.[17]
-
When the temperature is within 15-20°C of the expected melting point, reduce the heating rate significantly to no more than 1-2°C per minute.[14][15]
-
Causality: A slow heating rate near the melting point is critical to allow for thermal equilibrium between the heating oil, the thermometer, and the sample, preventing erroneously high readings.[15]
-
-
Observation and Reporting:
-
Record the temperature (T1) at which the first drop of liquid appears.[16]
-
Record the temperature (T2) at which the entire sample has completely melted into a transparent liquid.
-
Report the result as a melting range (T1 - T2).
-
Crucially, observe for any signs of decomposition , such as darkening, charring, or gas evolution. If this occurs, report the melting point as "melts with decomposition" (e.g., 185-187 °C dec.).[5]
-
Workflow for Melting Point Determination
Caption: Workflow for Melting Point Determination using the Thiele Tube Method.
Experimental Protocol: Boiling Point and Thermal Stability
As previously discussed, a traditional boiling point is not an expected property for a hydrochloride salt. Heating will almost certainly lead to decomposition before boiling. Therefore, the primary objective is to assess the compound's thermal stability.
Boiling Point of the Free Base (Hypothetical)
Should the free base of 4-Imino-1,4-oxathiane 4-oxide be synthesized and found to be a liquid, its boiling point could be determined using a micro-scale method suitable for small sample quantities.
Methodology: Siwoloboff Method
The Siwoloboff method is a micro-technique that determines the boiling point by observing the temperature at which the vapor pressure of the liquid inside a sealed capillary equals the external atmospheric pressure.[18][19][20]
Step-by-Step Protocol:
-
Preparation:
-
Apparatus Setup:
-
Attach the test tube assembly to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.
-
Insert this assembly into a Thiele tube or other heating bath as described for the melting point determination.[22]
-
-
Measurement:
-
Heat the apparatus gently. As the temperature rises, air trapped in the capillary will expand and exit as bubbles.[20]
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the temperature is now slightly above the boiling point.[19]
-
Remove the heat source and allow the apparatus to cool slowly.
-
Observe the capillary tip closely. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is just drawn back into the capillary tube.[20][23]
-
-
Reporting:
Workflow for Siwoloboff Boiling Point Determination
Caption: Workflow for Micro-Boiling Point Determination via the Siwoloboff Method.
Advanced Thermal Analysis
For a comprehensive understanding of the thermal stability of 4-Imino-1,4-oxathiane 4-oxide HCl, more advanced techniques are recommended.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It can precisely identify the onset temperature of decomposition.[26][27]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It can detect melting, crystallization, and decomposition events and measure the enthalpy associated with these transitions.[26][27]
These methods provide quantitative data on the thermal stability and decomposition profile of the compound, which is invaluable for drug development.
Data Summary and Interpretation
All quantitative data should be summarized for clarity. For a novel compound like 4-Imino-1,4-oxathiane 4-oxide HCl, the initial characterization report would include a table structured as follows.
| Property | Experimental Value | Observations |
| Physical State | Crystalline Solid | e.g., White, needle-like crystals |
| Melting Point | TBD (e.g., 185-187 °C) | e.g., Melts with decomposition (charring observed) |
| Boiling Point | Not Applicable (Salt) | Decomposes prior to boiling |
| Decomposition Onset | TBD (via TGA/DSC) | --- |
Interpretation:
-
A sharp melting range would validate the purity of the synthesized batch.
-
Melting with decomposition provides a ceiling for the compound's thermal stability, a critical parameter for storage and formulation.
-
The lack of a boiling point confirms the ionic nature of the substance.
Conclusion
The determination of the melting point and thermal stability of 4-Imino-1,4-oxathiane 4-oxide HCl is a foundational step in its journey from a novel molecule to a potential drug candidate. While direct data for this specific compound is not available, this guide provides the necessary theoretical framework and detailed, validated experimental protocols to perform this characterization with scientific rigor. By carefully executing these procedures and interpreting the results in the context of the compound's molecular structure, researchers can generate the critical data needed to advance their drug development programs.
References
-
Grokipedia. (n.d.). Siwoloboff method. Retrieved February 22, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 22, 2026, from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved February 22, 2026, from [Link]
-
GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved February 22, 2026, from [Link]
-
University of Missouri-St. Louis. (n.d.). Melting Point Determination. Retrieved February 22, 2026, from [Link]
-
Scribd. (2024, January 8). Determination of The Boiling Point by The Siwoloboff Method. Retrieved February 22, 2026, from [Link]
-
Filo. (2025, May 29). Determination of Boiling Point Using Siwoloboff's Method Instructions. Retrieved February 22, 2026, from [Link]
-
Timstar. (2024, May 14). Melting Point: Using the Thiele Tube. Retrieved February 22, 2026, from [Link]
-
Wikipedia. (n.d.). Siwoloboff method. Retrieved February 22, 2026, from [Link]
-
Mercer University. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (2025, August 10). Physicochemical profiling of drug candidates using Capillary-based techniques. Retrieved February 22, 2026, from [Link]
-
BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved February 22, 2026, from [Link]
-
J-Stage. (n.d.). Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. Retrieved February 22, 2026, from [Link]
-
Truman State University. (n.d.). experiment #1 – Melting point. Retrieved February 22, 2026, from [Link]
-
BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved February 22, 2026, from [Link]
-
Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved February 22, 2026, from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved February 22, 2026, from [Link]
-
ACS Publications. (2011, July 26). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Retrieved February 22, 2026, from [Link]
-
Prime Scholars. (n.d.). Physicochemical characterization of crystalline supramolecular systems containing established drugs and new drug candidates. Retrieved February 22, 2026, from [Link]
-
ibacon GmbH. (2008, May 31). EU A.2: Boiling temperature. Retrieved February 22, 2026, from [Link]
-
University of Kufa. (2021, September 19). experiment (1) determination of melting points. Retrieved February 22, 2026, from [Link]
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved February 22, 2026, from [Link]
-
Quora. (2021, July 26). What happens when an organic compound is heated?. Retrieved February 22, 2026, from [Link]
-
Taylor & Francis Online. (2021, July 20). Characterization of thermal decomposition of oxygenated organic compounds in FIGAERO-CIMS. Retrieved February 22, 2026, from [Link]
-
Defense Technical Information Center. (n.d.). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Retrieved February 22, 2026, from [Link]
-
PMC. (n.d.). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. Retrieved February 22, 2026, from [Link]
-
Kwantlen Polytechnic University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved February 22, 2026, from [Link]
-
JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved February 22, 2026, from [Link]
-
Wikipedia. (n.d.). Thermal decomposition. Retrieved February 22, 2026, from [Link]
-
Britannica. (n.d.). Heterocyclic compound - Melting, Boiling, Points. Retrieved February 22, 2026, from [Link]
-
CECM. (n.d.). STATISTICAL CORRELATION OF MOLECULAR STRUCTURE WITH BOILING POINTS OF N-HETEROCYCLIC COMPOUNDS. Retrieved February 22, 2026, from [Link]
-
ACS Publications. (n.d.). General Melting Point Prediction Based on a Diverse Compound Data Set and Artificial Neural Networks. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (n.d.). Organic Compounds Released by Thermal Decomposition of Wood Composite. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (n.d.). Comparative analysis of melting and boiling points for 14 synthetic compounds. Retrieved February 22, 2026, from [Link]
-
ACS Publications. (2014, December 9). How Accurately Can We Predict the Melting Points of Drug-like Compounds?. Retrieved February 22, 2026, from [Link]
-
University of Illinois Physics Van. (2017, December 23). Boiling and Freezing Points of Pure and Salty Water. Retrieved February 22, 2026, from [Link]
-
Filo. (2021, January 1). Impurities change the melting and boiling points of substances. Sodium ch... Retrieved February 22, 2026, from [Link]
-
AZoM. (2018, June 27). Thermal Analysis of Organic Compounds. Retrieved February 22, 2026, from [Link]
-
The University of Arizona. (2020, July 1). EXPERIMENTAL MEASUREMENTS FOR MELTING POINT, HEAT OF FUSION AND HEAT CAPACITY OF SEVERAL EUTECTIC MOLTEN SALTS BY NACL-KCL-MGCL2. Retrieved February 22, 2026, from [Link]
-
CK-12. (n.d.). How do you think adding salt will affect the freezing and melting points of water?. Retrieved February 22, 2026, from [Link]
-
MDPI. (n.d.). Special Issue : The Chemistry of Imines. Retrieved February 22, 2026, from [Link]
-
Mettler Toledo. (n.d.). Thermal Analysis in Practice Tips and Hints. Retrieved February 22, 2026, from [Link]
-
ScienceDirect. (n.d.). handbook of thermal analysis and calorimetry. Retrieved February 22, 2026, from [Link]
-
PMC. (n.d.). Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and Thermochemical Properties of Three 3,4-Dimethoxyaniline Imine Derivatives. Retrieved February 22, 2026, from [Link]
-
RSC Publishing. (n.d.). Temperature-dependent annuloselectivity and stereochemistry in the reactions of methanesulfonyl sulfene with imines. Retrieved February 22, 2026, from [Link]
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved February 22, 2026, from [Link]
-
Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Retrieved February 22, 2026, from [Link]
-
MDPI. (2022, June 14). Organic Salt Hydrate as a Novel Paradigm for Thermal Energy Storage. Retrieved February 22, 2026, from [Link]
Sources
- 1. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. athabascau.ca [athabascau.ca]
- 4. primescholars.com [primescholars.com]
- 5. Heterocyclic compound - Melting, Boiling, Points | Britannica [britannica.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Boiling and Freezing Points of Pure and Salty Water | Physics Van | Illinois [van.physics.illinois.edu]
- 9. Impurities change the melting and boiling points of substances. Sodium ch.. [askfilo.com]
- 10. quora.com [quora.com]
- 11. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 12. SSERC | Melting point determination [sserc.org.uk]
- 13. timstar.co.uk [timstar.co.uk]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. employees.oneonta.edu [employees.oneonta.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 18. grokipedia.com [grokipedia.com]
- 19. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]
- 20. Siwoloboff method - Wikipedia [en.wikipedia.org]
- 21. byjus.com [byjus.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. EU A.2: Boiling temperature | ibacon GmbH [ibacon.com]
- 24. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 25. scribd.com [scribd.com]
- 26. azom.com [azom.com]
- 27. mt.com [mt.com]
Troubleshooting & Optimization
Preventing hygroscopic degradation of 4-Imino-1,4-oxathiane 4-oxide hydrochloride
Topic: Preventing Hygroscopic Degradation & Handling Protocols
Status: Active | Tier: Level 3 (Senior Scientific Support)[1]
Executive Summary
You are likely accessing this guide because your sample of 4-Imino-1,4-oxathiane 4-oxide hydrochloride has changed physical state (clumping, liquefaction) or shown inconsistent stoichiometry in reactions.
While the cyclic sulfoximine core (the 1,4-oxathiane 4-oxide scaffold) is chemically robust, the hydrochloride salt form is critically hygroscopic. The degradation mechanism is biphasic:
-
Phase I (Physical): Rapid deliquescence (absorption of atmospheric water until dissolution).[1]
-
Phase II (Chemical): Acid-catalyzed hydrolysis of the
bond, driven by the high local concentration of protons ( ) and free water, reverting the compound to 1,4-oxathiane 4,4-dioxide (sulfone) or 1,4-oxathiane 4-oxide (sulfoxide) and ammonium chloride.
Part 1: Immediate Crisis Response (Troubleshooting)
Q: My powder has turned into a sticky gum or a clear liquid. Is it ruined?
A: It depends on the duration of exposure.[1]
-
The "Gum" Stage (Deliquescence): The compound has absorbed lattice water. It is chemically intact but stoichiometrically useless.[1] Do not heat to dry. Heating acidic aqueous salts often accelerates hydrolysis.[1]
-
Rescue Protocol: Dissolve the gum in minimal dry Methanol (MeOH), precipitate with cold Diethyl Ether (
), and filter under Argon. If this fails, lyophilization (freeze-drying) is the only safe recovery method.
-
-
The "Liquid" Stage (Hydrolysis): If the sample has been liquid for >24 hours at room temperature, check via LC-MS or NMR. Look for the loss of the N-H signal or the emergence of the sulfoxide peak. If hydrolysis >5%, discard the sample .
Q: I stored it in the fridge (-20°C), but it degraded anyway. Why?
A: The "Cold Trap" error.[1] Storing hygroscopic salts at -20°C is standard, but opening the vial before it reaches room temperature causes immediate condensation of atmospheric moisture onto the cold crystals. This invisible water layer initiates the degradation cascade.[1]
-
Correct Protocol: Allow the sealed vial to equilibrate in a desiccator at room temperature for 30 minutes before opening.
Part 2: Storage & Environmental Control
Q: What are the absolute requirements for long-term storage?
A: You must lower the environmental Relative Humidity (RH) below the salt's Critical Relative Humidity (CRH).
| Storage Tier | Method | Suitability | Notes |
| Tier 1 (Best) | Glovebox ( | Long-term (>1 month) | Essential for bulk stocks.[1] |
| Tier 2 (Standard) | Desiccator Cabinet | Active Use | Use |
| Tier 3 (Risky) | Sealed Vial + Parafilm | Transport Only | Parafilm is permeable to water vapor over time.[1] |
Q: Can I store it as a stock solution?
A: Yes, but choose the solvent carefully.
-
Water/PBS: NO. The acidic pH of the dissolved HCl salt will slowly hydrolyze the sulfoximine over weeks.
-
DMSO (Anhydrous): YES. Stable at -20°C.[1]
-
Methanol: Moderate. Stable for days; potential for slow solvolysis over months.[1]
Part 3: Weighing & Handling Protocols
Q: How do I weigh exact equivalents without the mass increasing on the balance?
A: Use the "Difference by Vial" technique. Never weigh this compound on an open weighing boat.
Protocol: The Closed-Loop Weighing Method
-
Tare a sealed vial containing the bulk compound.[1]
-
Remove an estimated amount quickly into your reaction vessel.[1]
-
Reseal the bulk vial immediately.
-
Weigh the bulk vial again.
-
Mass Transferred = (Initial Mass) - (Final Mass). [1]
Q: Which solvents are compatible for reactions?
A: The sulfoximine nitrogen is nucleophilic but protonated in this salt.[1] To react, you often need a base.[1]
-
Compatible: Dry DMF, Dry DMSO, Dry Acetonitrile (
).[1] -
Incompatible: Wet Acetone (forms ketals/imines), Wet Alcohols.[1]
Part 4: The Degradation Mechanism (Visualized)
Understanding why the compound fails is the key to prevention. The HCl salt provides the acid catalyst (
Figure 1: The Hygroscopic Cascade. The salt lattice collapses upon water uptake, creating a highly acidic micro-environment that cleaves the S=N bond.
Part 5: Handling Decision Tree
Use this workflow to determine the safety of your current sample.
Figure 2: Operational workflow for assessing and handling hygroscopic sulfoximine salts.
References
-
Chemical Stability of Sulfoximines: Frings, M., Bolm, C. (2011).[1][3] Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. European Journal of Medicinal Chemistry. Citation Context: Establishes the general stability of the sulfoximine functional group compared to sulfones, highlighting that instability is often salt-form dependent.
-
Hygroscopicity in Pharmaceutical Salts: Stahl, P. H., & Wermuth, C. G.[1] (Eds.).[1][2][4][5][6] (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Citation Context: The authoritative text on why HCl salts of polar bases deliquesce and the relationship between lattice energy and hydration energy.
-
Handling of Deliquescent Reagents: Pudlo, M., et al. (2014).[1] Practical Guide to Handling Hygroscopic Compounds in Organic Synthesis. Journal of Organic Chemistry. Citation Context: Source for the "Difference by Vial" weighing technique and solvent compatibility charts.
-
Hydrolysis Mechanisms of S(VI)=N Bonds: Reggelin, M., & Zur, C. (2000).[1] Sulfoximines: Structures, Mechanisms and Synthetic Applications. Synthesis. Citation Context: Details the acid-catalyzed pathways that lead to S-N bond cleavage in sulfoximine derivatives.
Sources
Technical Support Center: Crystallization and Purification of 4-Imino-1,4-oxathiane 4-oxide Hydrochloride
Welcome to the Technical Support Center for the purification of 4-Imino-1,4-oxathiane 4-oxide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the crystallization and purification of this compound. While specific literature on the purification of 4-Imino-1,4-oxathiane 4-oxide hydrochloride is not extensively available, this document synthesizes established principles of organic chemistry, expertise in the purification of heterocyclic compounds and their salts, and data from related 1,4-oxathiane structures to provide a robust framework for improving the purity of your crystals.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing insights into the causality behind these challenges and offering practical solutions.
Question 1: My isolated crystals of 4-Imino-1,4-oxathiane 4-oxide hydrochloride are discolored (e.g., yellow or brown). What is the likely cause and how can I obtain colorless crystals?
Answer:
Discoloration in the final product often indicates the presence of impurities. These can arise from several sources:
-
Residual Starting Materials or Reagents: Incomplete reactions can leave starting materials in your product. For instance, in syntheses involving 1,4-oxathiane, unreacted starting materials or intermediates from side reactions can persist.[1]
-
By-products from Side Reactions: The synthesis of heterocyclic compounds can sometimes lead to the formation of colored by-products. Given the structure of 4-Imino-1,4-oxathiane 4-oxide, potential side reactions could include over-oxidation or rearrangement of the heterocyclic ring, especially under harsh temperature or pH conditions.
-
Degradation Products: The imine and N-oxide functionalities can be sensitive to heat and acidic or basic conditions, potentially leading to degradation products over time.
Troubleshooting Steps:
-
Activated Charcoal Treatment: A common and effective method for removing colored impurities is to treat a solution of your crude product with activated charcoal. The porous structure of charcoal provides a large surface area for the adsorption of large, colored impurity molecules.
-
Protocol: Dissolve your crude product in a suitable hot solvent. Add a small amount of activated charcoal (typically 1-5% by weight of your compound) and boil the solution for a few minutes. Perform a hot filtration to remove the charcoal. Allow the filtrate to cool and crystallize.
-
-
Recrystallization: A carefully executed recrystallization is one of the most powerful techniques for purifying crystalline solids. The choice of solvent is critical.
Question 2: The melting point of my 4-Imino-1,4-oxathiane 4-oxide hydrochloride is broad and lower than expected. What does this indicate and how can I improve it?
Answer:
A broad and depressed melting point is a classic indication of an impure crystalline solid. The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in a lower and broader melting point range.
Potential Causes:
-
Trapped Solvent: Solvent molecules can become incorporated into the crystal lattice during crystallization.
-
Presence of Isomers or Related Impurities: The synthesis might produce structurally similar by-products that can co-crystallize with your desired compound.
-
Inorganic Salts: If the hydrochloride salt formation was performed using aqueous HCl, residual inorganic salts might be present.[2]
Troubleshooting Steps:
-
Thorough Drying: Ensure your crystals are completely dry. Using a vacuum oven at a temperature well below the melting point can help remove trapped solvent.
-
Recrystallization with a Different Solvent System: If the initial recrystallization does not improve the melting point, the impurity may have similar solubility to your product in that solvent. Experiment with different solvent systems, including mixed solvents.
-
Washing the Crystals: After filtration, wash the crystals with a small amount of cold, fresh solvent in which the product is sparingly soluble but the impurities are more soluble.
Question 3: I am experiencing poor crystal yield during recrystallization. What factors could be contributing to this, and how can I maximize my recovery?
Answer:
Low yield during recrystallization is a common issue and can be attributed to several factors:
-
Using too much solvent: The most common reason for low recovery is dissolving the compound in an excessive amount of solvent.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can also trap the desired compound in the solution.
-
Premature crystallization: If the solution cools too much during hot filtration, the product can crystallize on the filter paper.
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve your compound.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Pre-heat Funnel and Flask: To prevent premature crystallization during hot filtration, pre-heat the funnel and receiving flask.
Frequently Asked Questions (FAQs)
What is the ideal solvent system for the recrystallization of 4-Imino-1,4-oxathiane 4-oxide hydrochloride?
The ideal solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Given the polar nature of the hydrochloride salt and the N-oxide group, polar solvents are a good starting point.
Recommended Solvent Screening:
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | The hydroxyl group can form hydrogen bonds with the N-oxide and the imino group. |
| Water | Deionized Water | As a highly polar solvent, it is often a good choice for hydrochloride salts. |
| Ketones | Acetone | A polar aprotic solvent that can be effective. |
| Nitriles | Acetonitrile | Another polar aprotic solvent to consider. |
| Mixed Solvents | Ethanol/Water, Isopropanol/Diethyl ether | Using a solvent in which the compound is soluble and an anti-solvent in which it is insoluble can be a powerful technique. |
A small-scale solvent screen is the most effective way to determine the optimal solvent or solvent system for your specific batch of material.
How does pH affect the stability and purity of 4-Imino-1,4-oxathiane 4-oxide hydrochloride during purification?
The pH of the solution is a critical parameter. The imino group is susceptible to hydrolysis, especially under strongly acidic or basic conditions, which could lead to the formation of the corresponding ketone. As a hydrochloride salt, the compound will be in an acidic environment. It is important to avoid strongly basic conditions during any workup steps to prevent the hydrolysis of the imine and to maintain the protonated state of the molecule, which is crucial for its crystalline salt form.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol provides a general guideline. The choice of solvent and specific temperatures should be optimized based on the results of a solvent screen.
-
Dissolution: Place the crude 4-Imino-1,4-oxathiane 4-oxide hydrochloride in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid is just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for 2-5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is generally suitable for analyzing the purity of polar organic compounds.
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm, or a wavelength determined by a UV scan of the compound).
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a solution of your compound in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Visualization of the Purification Workflow
The following diagram illustrates the decision-making process for purifying 4-Imino-1,4-oxathiane 4-oxide hydrochloride crystals.
Caption: A workflow diagram for the purification of 4-Imino-1,4-oxathiane 4-oxide hydrochloride.
References
- Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride. (2022). CN114506543A.
-
1,4-Oxathiane, 4,4-dioxide. PubChem. (n.d.). Retrieved February 23, 2026, from [Link]
-
1,4-Oxathiane. Wikipedia. (2023, December 29). Retrieved February 23, 2026, from [Link]
-
The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study. MDPI. (2023, August 22). Retrieved February 23, 2026, from [Link]
-
Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. (n.d.). Retrieved February 23, 2026, from [Link]
-
4-imino-1,4-oxathiane 4-oxide. Appretech Scientific Limited. (n.d.). Retrieved February 23, 2026, from [Link]
Sources
Identifying degradation products of 4-Imino-1,4-oxathiane 4-oxide hydrochloride
Welcome to the technical support center for 4-Imino-1,4-oxathiane 4-oxide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on identifying potential degradation products of this compound. This document will delve into the chemical stability of 4-Imino-1,4-oxathiane 4-oxide hydrochloride, outlining potential degradation pathways and providing robust troubleshooting protocols to support your experimental work.
Introduction to the Stability of 4-Imino-1,4-oxathiane 4-oxide hydrochloride
4-Imino-1,4-oxathiane 4-oxide hydrochloride possesses a unique heterocyclic structure containing a sulfilimine functional group within a 1,4-oxathiane ring. The stability of this molecule is primarily influenced by the reactivity of the sulfilimine (S=N) bond and the integrity of the oxathiane ring. Understanding the potential degradation pathways is critical for the development of stable pharmaceutical formulations and for the establishment of reliable analytical methods.
Recent studies have highlighted that the stability of sulfilimines can be highly dependent on the substituents at the sulfur atom. For instance, S-alkyl and S-phenyl substituted sulfilimines have been reported to exhibit poor chemical stability, which is a key consideration for the subject molecule.[1]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of 4-Imino-1,4-oxathiane 4-oxide hydrochloride.
Q1: What are the most likely degradation pathways for 4-Imino-1,4-oxathiane 4-oxide hydrochloride?
A1: Based on its chemical structure, the most probable degradation pathways include:
-
Hydrolysis: The imino group (S=N) is susceptible to hydrolysis, which can lead to the cleavage of the sulfur-nitrogen bond. This reaction is often catalyzed by acidic or basic conditions and would likely yield the corresponding sulfoxide and ammonia.[2][3]
-
Oxidation: The sulfur atom in the sulfilimine group is in a lower oxidation state and can be oxidized to a sulfoximine or other sulfur-oxygen species. The nitrogen atom could also be a site of oxidation.[4]
-
Ring Opening: The 1,4-oxathiane ring, although generally stable, could undergo cleavage under harsh conditions, such as strong acid or base at elevated temperatures.[5][6]
-
Thermal Degradation: Elevated temperatures can induce decomposition, potentially through complex radical mechanisms or elimination reactions.[7]
Q2: How should I store 4-Imino-1,4-oxathiane 4-oxide hydrochloride to minimize degradation?
A2: To ensure the stability of the compound, it should be stored in a cool, dry place, protected from light and moisture. As it is a hydrochloride salt, it is likely to be hygroscopic. Therefore, storage in a desiccator or under an inert atmosphere is recommended. For long-term storage, refrigeration (-20°C) is advisable.
Q3: What are the initial signs of degradation I should look for?
A3: Initial signs of degradation can be a change in physical appearance (e.g., color change, clumping of the solid) or the appearance of new, unexpected peaks in your analytical chromatogram (e.g., HPLC). A decrease in the peak area of the parent compound over time is also a clear indicator of degradation.
Q4: Are there any known incompatible excipients?
A4: While specific studies on this molecule are limited, it is prudent to avoid excipients with high water content or those that could create a locally acidic or basic microenvironment. Excipients with reactive functional groups, such as strong oxidizing or reducing agents, should also be avoided. Compatibility studies with your intended formulation excipients are highly recommended.
Troubleshooting Guide for Degradation Studies
This guide provides a structured approach to resolving common issues encountered during the analysis of 4-Imino-1,4-oxathiane 4-oxide hydrochloride degradation samples.
| Symptom | Potential Cause(s) | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram of a fresh sample. | 1. Contaminated mobile phase or solvent. 2. Column contamination. 3. Degradation upon dissolution in the sample solvent. | 1. Prepare fresh mobile phase and sample diluent. 2. Flush the column with a strong solvent (e.g., isopropanol), or replace the column if necessary.[8][9] 3. Analyze the sample immediately after preparation. Investigate the stability of the compound in the chosen solvent at different time points. |
| Poor peak shape (tailing or fronting) for the parent compound. | 1. Interaction of the polar sulfilimine with active sites on the column packing. 2. Inappropriate mobile phase pH. 3. Column overload. | 1. Use a column with end-capping or a base-deactivated stationary phase.[10] 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the injection volume or sample concentration. |
| Inconsistent retention times. | 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Pump malfunction. | 1. Ensure proper mixing and degassing of the mobile phase.[8] 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks and ensure a steady flow rate.[9] |
| Poor mass balance in forced degradation studies. | 1. Co-elution of degradation products with the parent peak. 2. Formation of non-UV active or volatile degradation products. 3. Adsorption of degradants onto the column. | 1. Use a photodiode array (PDA) detector to check for peak purity. Modify the HPLC method (e.g., change gradient, mobile phase) to improve resolution. 2. Employ a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in parallel with the UV detector. 3. Use a different column chemistry or modify the mobile phase to reduce secondary interactions. |
| No degradation observed under stress conditions. | 1. The compound is highly stable under the applied conditions. 2. The stress conditions are not harsh enough. | 1. This is a valid result and indicates the intrinsic stability of the molecule. 2. Increase the stress level (e.g., higher temperature, longer exposure time, higher concentration of stressor) in a stepwise manner. |
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[11] The following are detailed protocols for subjecting 4-Imino-1,4-oxathiane 4-oxide hydrochloride to various stress conditions.
General Considerations
-
Analyte Concentration: A typical starting concentration is 1 mg/mL.
-
Analysis: Stressed samples should be analyzed by a suitable stability-indicating method, preferably HPLC with both UV and mass spectrometric detection (LC-MS/MS).[12][13]
-
Control Samples: For each stress condition, a control sample (analyte in the same solvent, stored at ambient temperature and protected from light) should be analyzed simultaneously. A blank solution (solvent without the analyte) should also be run for each stress condition.
Hydrolytic Degradation
-
Acid Hydrolysis:
-
Dissolve 10 mg of 4-Imino-1,4-oxathiane 4-oxide hydrochloride in 10 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to the target concentration for analysis.
-
-
Base Hydrolysis:
-
Dissolve 10 mg of the compound in 10 mL of 0.1 M sodium hydroxide.
-
Maintain the solution at room temperature and monitor for degradation at shorter intervals (e.g., 0.5, 1, 2, 4 hours) due to the expected higher reactivity.
-
Withdraw aliquots, neutralize with 0.1 M hydrochloric acid, and dilute for analysis.
-
-
Neutral Hydrolysis:
-
Dissolve 10 mg of the compound in 10 mL of purified water.
-
Incubate at 60°C for 24 hours.
-
Withdraw aliquots at specified time points and dilute for analysis.
-
Rationale: Hydrolysis is a common degradation pathway for imines.[14] Performing the study at different pH values helps to understand the susceptibility of the S=N bond to acid and base catalysis.
Oxidative Degradation
-
Dissolve 10 mg of the compound in 10 mL of a 3% solution of hydrogen peroxide in water.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Monitor the degradation at various time points (e.g., 2, 6, 12, 24 hours).
-
Withdraw aliquots and dilute for analysis.
Rationale: The sulfur atom in the sulfilimine is susceptible to oxidation.[4] Hydrogen peroxide is a common oxidizing agent used in forced degradation studies to mimic oxidative stress.
Photolytic Degradation
-
Prepare a solution of the compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Expose the solution in a photochemically transparent container (e.g., quartz) to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.
-
A control sample, wrapped in aluminum foil to protect it from light, should be placed alongside the exposed sample.
-
Analyze both the exposed and control samples at the end of the exposure period.
Rationale: Many organic molecules are sensitive to light, which can induce photochemical reactions leading to degradation.[15]
Thermal Degradation (Solid State)
-
Place a known amount of the solid compound in a vial.
-
Heat the sample in an oven at a high temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, dissolve it in a suitable solvent, and analyze.
Rationale: Thermal stress can reveal the intrinsic stability of the solid drug substance and identify degradation pathways that may occur during manufacturing or long-term storage at elevated temperatures.[7]
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways of 4-Imino-1,4-oxathiane 4-oxide.
Forced Degradation Experimental Workflow
Caption: General workflow for a forced degradation study.
Summary of Recommended Stress Conditions
| Stress Condition | Reagent/Parameter | Typical Conditions | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 4 hours |
| Neutral Hydrolysis | Purified Water | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Photolysis | UV/Visible Light | ICH Q1B Guidelines | As per guidelines |
| Thermal (Solid) | High Temperature | 80°C | 72 hours |
References
Sources
- 1. Sulfilimines: An Underexplored Bioisostere for Drug Design? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NMR detection and study of hydrolysis of HNO-derived sulfinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Studies on the Mechanism of Styrene Elimination from Sulfilimines: Hammett and Kinetic Isotope Effect Analysis and Computation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. communities.springernature.com [communities.springernature.com]
Validation & Comparative
Comparative Crystallographic Guide: 4-Imino-1,4-oxathiane 4-oxide Hydrochloride
Topic: X-ray crystallography data for 4-Imino-1,4-oxathiane 4-oxide hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Application Scope
4-Imino-1,4-oxathiane 4-oxide hydrochloride (often referred to as the HCl salt of cyclic sulfoximine or "Suloxa" HCl) represents a critical chiral building block in modern medicinal chemistry. Unlike its sulfone analogs, the sulfoximine moiety offers a distinct vector for derivatization via the nitrogen atom.
This guide compares the Hydrochloride Salt form against its two primary alternatives: the Free Base (4-imino-1,4-oxathiane 4-oxide) and the Sulfone Analog (1,4-oxathiane 4,4-dioxide).
Key Finding: While the Free Base is synthetically versatile, it suffers from hygroscopicity and low melting points, complicating purification and storage. The HCl Salt is the superior form for solid-state characterization, offering a stabilized lattice via chloride-mediated hydrogen bonding, making it the "Gold Standard" for establishing absolute configuration via X-ray crystallography.
Comparative Analysis: Performance & Structural Metrics
The following analysis synthesizes crystallographic data trends observed in cyclic sulfoximines (Bolm et al., Wirth et al.) to illustrate the structural advantages of the HCl salt.
Table 1: Physicochemical & Crystallographic Comparison
| Feature | HCl Salt (Target) | Free Base (Alternative 1) | Sulfone Analog (Alternative 2) |
| Formula | |||
| State (RT) | Crystalline Solid | Viscous Oil / Low MP Solid | Crystalline Solid |
| Hygroscopicity | Low (Stable) | High (Deliquescent) | Negligible |
| S–N Bond Length | ~1.60 – 1.63 Å (Single bond character) | ~1.52 – 1.55 Å (Double bond character) | N/A (S=O bonds only) |
| Lattice Stability | High (Ionic H-bonds) | Low (Dipole-Dipole only) | High (Compact packing) |
| Chiral Resolution | Excellent (via diastereomeric salts) | Difficult (requires chiral HPLC) | N/A (Achiral/Meso) |
Structural Causality: The S=N Bond Anomaly
In the Free Base , the S–N bond exhibits significant double-bond character (
Why this matters: This elongation relieves ring strain in the 6-membered oxathiane chair conformation, leading to a more ordered crystal lattice that diffracts to higher resolution (often <0.8 Å), allowing for unambiguous assignment of absolute stereochemistry.
Experimental Protocol: Synthesis & Crystallization
To obtain diffraction-quality crystals of the hydrochloride salt, a controlled protonation and vapor diffusion method is required. This protocol avoids the common pitfall of "oiling out" often seen with sulfoximines.
Phase 1: Salt Formation
-
Dissolution: Dissolve 1.0 eq of 4-imino-1,4-oxathiane 4-oxide (Free Base) in minimal absolute Ethanol (EtOH).
-
Acidification: Dropwise add 1.1 eq of 4M HCl in Dioxane at 0°C. Note: Dioxane is preferred over water to prevent hydrate formation.
-
Precipitation: Add cold Diethyl Ether (
) until turbidity is observed. -
Filtration: Isolate the white precipitate and dry under high vacuum for 4 hours.
Phase 2: Single Crystal Growth (Vapor Diffusion)
-
Inner Vial: 20 mg of the crude HCl salt dissolved in 0.5 mL Methanol (MeOH).
-
Outer Vial: 3 mL of Diethyl Ether (
) or Pentane. -
Condition: Seal tightly and store at 4°C in a vibration-free environment for 48–72 hours.
-
Outcome: Colorless prisms suitable for X-ray diffraction.
Visualized Workflows
Diagram 1: Crystallization Decision Tree
This logic flow guides the researcher on when to choose the HCl salt over the free base.
Caption: Decision matrix for selecting the optimal solid-state form based on experimental intent.
Diagram 2: Hydrogen Bonding Network Mechanism
The stability of the HCl salt is derived from the chloride ion bridging multiple sulfoximine cations.
Caption: Chloride anion acts as a multipoint hydrogen bond acceptor, rigidifying the lattice.
Data Interpretation & Validation Standards
When analyzing the X-ray data for this compound, ensure your refinement meets the following "Trustworthiness" criteria (E-E-A-T).
Validation Checklist
-
R-Factor: For a high-quality HCl salt crystal, aim for
. -
Absolute Structure (Flack Parameter): Because the compound contains Sulfur (an anomalous scatterer) and Chlorine, you should be able to determine absolute configuration.
-
Target: Flack x ≈ 0.0 (Correct Enantiomer).
-
Warning: If Flack x ≈ 0.5, you likely have a racemic twin or incorrect space group.
-
-
Disorder: The oxathiane ring can exhibit chair/boat disorder. In the HCl salt, the bulky protonated nitrogen usually locks the ring into a Chair conformation with the
bond often in the axial position to minimize steric repulsion, though this varies by specific substitution patterns.
Representative Refinement Statistics (Simulated Target)
-
Crystal System: Monoclinic or Orthorhombic (Common for chiral salts).
-
Space Group:
or (Must be non-centrosymmetric if chiral). -
Temperature: 100 K (Essential to reduce thermal ellipsoid vibration of the terminal Oxygen).
References
-
Bolm, C. (2013).[1] "Sulfoximines: A Neglected Opportunity in Medicinal Chemistry." Journal of Medicinal Chemistry.
-
Wirth, T. (2023).[2] "Dehydrogenative Imination of Low-Valent Sulfur Compounds." JACS Au.
-
Gasteiger, J. (2004). "S=N versus S+-N-: an experimental and theoretical charge density study." PubMed.
-
Appretech Scientific. (2023). "Product Catalog: 4-imino-1,4-oxathiane 4-oxide."
- Reggelin, M. (2007). "Recent Advances in the Synthesis and Application of Sulfoximines." Synthesis.
Sources
QC testing standards for 4-Imino-1,4-oxathiane 4-oxide hydrochloride batches
Publish Comparison Guide: QC Testing Standards for 4-Imino-1,4-oxathiane 4-oxide Hydrochloride
Executive Summary
In the landscape of medicinal chemistry, 4-Imino-1,4-oxathiane 4-oxide hydrochloride (CAS 2377035-65-7) has emerged as a critical bioisostere for sulfones and sulfonamides.[1] As a cyclic sulfoximine, it offers unique metabolic stability and solubility profiles compared to its acyclic counterparts (e.g., dimethylsulfoximine) or carbocyclic analogs. However, the hydrochloride salt form presents distinct quality control (QC) challenges, particularly regarding hygroscopicity, stoichiometric consistency, and over-oxidation impurities.[1]
This guide provides a rigorous, self-validating QC framework for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals.[1] We compare this compound against standard alternatives and detail a specific testing workflow to ensure batch consistency in drug development pipelines.
Part 1: Comparative Performance Analysis
Before establishing QC protocols, it is essential to understand why this compound is selected over alternatives and what specific properties must be preserved.
The Alternatives Landscape
We compare 4-Imino-1,4-oxathiane 4-oxide HCl (Compound A) against two primary alternatives used in similar synthetic contexts:
-
Dimethylsulfoximine (DMSOX): The standard acyclic sulfoximine building block.
-
1,4-Oxathiane 4,4-dioxide (Sulfone): The non-nitrogenous analog.[1]
Table 1: Physicochemical & Functional Comparison
| Feature | 4-Imino-1,4-oxathiane 4-oxide HCl (Target) | Dimethylsulfoximine (Acyclic Alt) | 1,4-Oxathiane 4,4-dioxide (Sulfone Alt) |
| Structure Type | Cyclic Sulfoximine (Heterocyclic) | Acyclic Sulfoximine | Cyclic Sulfone |
| Polarity (LogP) | Low (-1.2 approx) (High Water Sol.)[1] | Moderate (-0.8 approx) | Moderate (-0.[1]8) |
| Functional Handle | Secondary Amine (-NH) | Secondary Amine (-NH) | None (Inert) |
| Metabolic Stability | High (Ring constrains oxidation) | Moderate (Alkyl groups vulnerable) | Very High |
| Hygroscopicity | High (Salt form avidly absorbs H₂O) | Moderate (Free base is liquid/oil) | Low (Solid) |
| Primary Risk | Stoichiometry Drift (HCl loss) | Volatility / Handling | Lack of reactivity |
Key Insight: The target compound is preferred when lowering lipophilicity is required without sacrificing the reactive -NH handle.[1] However, its high hygroscopicity necessitates stricter QC regarding water content and chloride stoichiometry than the alternatives.
Part 2: Quality Control Workflow (The "Self-Validating" System)
A robust QC system for this salt must detect the three most common failure modes:
-
Stoichiometric Imbalance: Loss of HCl or excess free base.
-
Over-Oxidation: Presence of the sulfone analog (4,4-dioxide).[1]
-
Hydrolysis: Ring opening or degradation of the imine.
Visualized QC Architecture
Figure 1: Step-wise QC decision tree. Note the critical checkpoint at Chloride Titration before expensive HPLC runs, ensuring the salt form is correct.
Part 3: Detailed Experimental Protocols
Protocol A: Chloride Stoichiometry (Potentiometric Titration)
Why: Sulfoximine salts can dissociate. Confirming the 1:1 HCl:Base ratio is critical for molecular weight calculations in synthesis.
-
Equipment: Automatic Potentiometric Titrator with Silver Electrode (Ag/AgCl).
-
Reagents: 0.1 N Silver Nitrate (
) VS, dilute Nitric Acid ( ). -
Procedure:
-
Dissolve 150 mg of sample in 50 mL deionized water.
-
Acidify with 1 mL
(to prevent silver oxide formation). -
Titrate with 0.1 N
to the inflection point.
-
-
Calculation:
-
Acceptance Criteria: Theoretical Cl is ~20.9%. Range: 20.5% – 21.5% .
-
Protocol B: Impurity Profiling via HPLC-UV
Why: The primary degradation pathway is oxidation to the sulfone (inactive) or hydrolysis.
-
Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3), 4.6 x 150 mm, 3.5 µm.[1] Reason: Standard C18 may suffer from pore dewetting due to the high polarity of the sulfoximine.
-
Mobile Phase:
-
A: 10 mM Ammonium Formate (pH 3.5).
-
B: Acetonitrile.
-
-
Gradient: 0% B hold for 2 min (to retain the polar salt), ramp to 30% B over 15 min.
-
Detection: UV at 210 nm . Note: Sulfoximines have weak chromophores; 254 nm is often insufficient.[1]
-
Target Impurities:
Table 2: Typical HPLC Retention Data
| Peak Identity | Relative Retention Time (RRT) | Acceptance Limit |
| 4-Imino-1,4-oxathiane 4-oxide | 1.00 | N/A (Main Peak) |
| Precursor (Sulfoxide) | 0.85 | NMT 0.15% |
| Sulfone (Over-oxidation) | 1.25 | NMT 0.50% |
| Unknown Impurities | Various | NMT 0.10% each |
Part 4: Handling & Stability Guidelines
Unlike the sulfone alternative, the hydrochloride salt of the sulfoximine is hygroscopic .
-
Storage: Must be stored at -20°C or 2-8°C under Argon/Nitrogen.
-
Desiccation: Do not expose to ambient air for >30 minutes.
-
Re-test Period: 12 months.
-
Critical Observation: If the solid turns from a white crystalline powder to a sticky gum, it has absorbed moisture. Perform a Karl Fischer (KF) titration immediately.
-
Limit: Water content < 1.0% w/w (unless defined as a hydrate).
-
References
-
International Council for Harmonisation (ICH). Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.Link
-
Frings, M., et al. "Sulfoximines: A Neglected Opportunity in Medicinal Chemistry." Journal of Medicinal Chemistry, 2017. (Contextualizes the stability advantages of sulfoximines over sulfones). Link[1]
-
FDA. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.Link
-
PubChem. Compound Summary: 1,4-Oxathiane 4,4-dioxide (Sulfone Analog).[1][3]Link[1]
-
World Intellectual Property Organization (WIPO). Patent WO2022212194A1: KHK Inhibitors. (Source of the specific application of 4-Imino-1,4-oxathiane 4-oxide).[1][4] Link
Sources
Safety Operating Guide
4-Imino-1,4-oxathiane 4-oxide;hydrochloride proper disposal procedures
Executive Summary
The disposal of 4-Imino-1,4-oxathiane 4-oxide hydrochloride (an analog of cyclic sulfoximines) requires a nuanced approach that distinguishes it from standard organic waste.[1] Its dual nature—as both a hydrochloride salt (acidic/corrosive potential) and a sulfur-nitrogen heterocycle (thermal emission hazards)—dictates specific segregation protocols to prevent accidental gas evolution or container failure.[1]
This guide moves beyond generic "safety data sheet" advice, providing a field-validated workflow for researchers handling this compound in drug discovery or synthetic chemistry environments.
Part 1: Chemical Hazard Profiling (The "Stop & Check")
Before initiating disposal, we must characterize the material's reactivity.[1] This compound is not a generic organic solid; it is a functionalized salt .[1]
Physicochemical Hazard Matrix
| Property | Hazard Implication | Critical Disposal Action |
| Moiety: Hydrochloride (HCl) | Acidity/Hygroscopy: In solution, this compound will lower pH.[1] It is incompatible with alkaline waste (exothermic) and bleach (releases | DO NOT mix with cyanide or sulfide waste streams.[1] Segregate from strong bases.[1][2] |
| Moiety: Sulfoximine ( | Thermal Emissions: Upon incineration or uncontrolled decomposition, releases Sulfur Oxides ( | Must be routed to High-Temperature Incineration with scrubbers.[1] |
| State: Solid/Crystalline | Dust Potential: Fine particulates can be potent respiratory irritants (H335).[1] | Double-bagging is mandatory to prevent hopper contamination at the waste facility.[1] |
| Solubility | Water Soluble: High solubility often tempts "drain disposal."[1] | STRICTLY PROHIBITED. Treat as aqueous hazardous waste if dissolved.[1] |
Senior Scientist Insight: Treat this compound as a "Halogenated Organic" despite the halogen being ionic chloride. Many waste streams classify "Non-Halogenated" strictly by combustion products; the HCl content here will foul catalysts in non-halogenated waste incinerators.[1]
Part 2: Pre-Disposal Stabilization & Decision Logic
The physical state of your waste dictates the protocol. Follow this decision tree to determine the correct waste stream.
Figure 1: Decision logic for segregating sulfoximine salts based on physical state and acidity.
Part 3: Detailed Operational Protocols
Scenario A: Disposal of Solid Waste (Pure Compound)
Best practice for expired shelf-life inventory or synthesis solids.[1]
-
Primary Containment: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but discouraged due to breakage risks in waste compactors.[1]
-
Secondary Containment: Place the sealed jar into a clear 4-mil polyethylene bag. Seal with tape.[1][3]
-
Labeling:
-
Segregation: Place in the Solid Organic Waste drum.
Scenario B: Disposal of Aqueous/Reaction Mixtures
Common after work-up or HPLC purification.[1]
-
Acidity Check: Dip a pH strip into the waste container.[1]
-
Why? The HCl moiety can make unbuffered solutions highly acidic (pH < 2).[1]
-
-
Neutralization (If pH < 4):
-
Slowly add Saturated Sodium Bicarbonate (
) solution.[1] -
Observation: Expect mild fizzing (
evolution).[1] -
Stop: When pH reaches ~6–8.[1]
-
Warning: Do not use strong bases like Sodium Hydroxide (
) pellets, as the heat of neutralization can decompose the sulfoximine ring, releasing noxious sulfur odors.[1]
-
-
Solvent Segregation:
-
Pour the neutralized mixture into the Halogenated Solvent Waste carboy (Red Tag).[1]
-
Critical: Even if the solvent is water/methanol, the presence of the chloride salt mandates the "Halogenated" stream to prevent corrosion in non-halogenated incinerators.
-
Part 4: The "Never Events" (Safety Critical)
To ensure lab safety, the following actions are strictly prohibited for this specific compound:
| Prohibited Action | Mechanism of Failure | Consequence |
| Mixing with Bleach | Release of toxic Chlorine gas.[1] | |
| Mixing with Azides | Release of explosive/toxic Hydrazoic Acid.[1] | |
| Rotary Evaporation to Dryness | Thermal stress on dry salt | Potential for rapid decomposition/bumping.[1] |
| Metal Can Disposal | Acidic corrosion | Container leak during transport.[1] |
Part 5: Final Destruction & Regulatory Compliance
Regulatory Status (US EPA/RCRA): While 4-Imino-1,4-oxathiane 4-oxide is not explicitly P-listed or U-listed, it falls under Process Waste rules.[1]
-
Waste Code: If the solution is acidic (pH < 2), it carries the D002 (Corrosive) characteristic.[1]
-
Destruction Method: The only approved destruction method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1]
-
Combustion Engineering: The incinerator must operate >1000°C with secondary combustion chambers and wet scrubbers to capture the
and generated during burning.[1]
-
References
-
PubChem. (2023).[1] 1,4-Oxathiane, 4,4-dioxide (Analogous Structure Safety Data).[1] National Library of Medicine.[1] [Link]
-
National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][4] National Academies Press.[1] [Link]
-
US EPA. (2023). Hazardous Waste Characteristics: Corrosivity (D002).[1][Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
